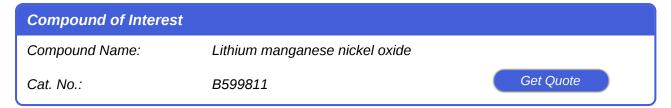


# **Application Notes and Protocols for LMNO Cathodes in Aqueous Lithium-ion Batteries**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the performance of spinel lithium manganese oxide (LiMn<sub>2</sub>O<sub>4</sub>, LMO) and lithium nickel manganese oxide (LiNi<sub>0.5</sub>Mn<sub>1.5</sub>O<sub>4</sub>, LNMO) cathodes in aqueous lithium-ion batteries (ALIBs). It includes a summary of key performance data, detailed experimental protocols, and visualizations of the underlying electrochemical processes and experimental workflows.

## Introduction to LMNO Cathodes in Aqueous Systems

Aqueous lithium-ion batteries offer significant advantages over their non-aqueous counterparts, primarily in terms of safety and cost, due to the use of non-flammable and less toxic aqueous electrolytes.[1] Spinel-structured LiMn<sub>2</sub>O<sub>4</sub> and high-voltage LiNi<sub>0.5</sub>Mn<sub>1.5</sub>O<sub>4</sub> are promising cathode materials for these systems. LMO is attractive due to its high discharge voltage, low cost, and low toxicity.[2] LNMO, with its even higher operating voltage of around 4.7 V, presents an opportunity to significantly increase the energy density of ALIBs.[1][2]

However, the performance of these cathodes in aqueous electrolytes is influenced by factors such as manganese dissolution, the narrow electrochemical stability window of water, and the Jahn-Teller effect in LMO.[3][4][5] Recent advancements, particularly the development of "water-in-salt" electrolytes, have expanded this stability window, enabling the use of high-voltage cathodes like LNMO with improved performance.[1][6]



## **Performance Data of LMNO Cathodes**

The following tables summarize the key electrochemical performance metrics for LMO and LNMO cathodes in various aqueous electrolyte systems as reported in the literature.

LiMn<sub>2</sub>O<sub>4</sub> (LMO) Cathode Performance

Electrolyte	Specific Capacity (mAh/g)	Coulombic Efficiency (%)	Cycling Stability	Rate Capability	Reference
0.5 mol/L Li <sub>2</sub> SO <sub>4</sub>	118	>99%	93% retention after 10,000 cycles at 9C	76% of total capacity at 90C (10 A/g)	[7]
5 M LiNO₃	~118.3 (initial)	Not specified	102.8 mAh/g after 40 cycles	Good rate dischargeabili ty	[8][9]
Sulfate-based	~126	>99%	Stable for 300 cycles	Not specified	[4]
Aqueous LiNO₃	Not specified	Not specified	Good cycle life with controlled charge rate	Can be cycled at up to 109C	[10]

## LiNio.5Mn1.5O4 (LNMO) Cathode Performance



Electrolyte	Specific Capacity (mAh/g)	Coulombic Efficiency (%)	Cycling Stability	Rate Capability	Reference
21m LiTFSI "water-in-salt"	98 (Fd-3m)	~96% after 10 cycles (full cell)	0.2% decay/cycle at 0.5C, 0.07% decay/cycle at 5C (full cell)	Good performance at 5C	[1]
21m LiTFSI (pH 5)	125	Near 100% after stabilization (full cell)	Excellent	Not specified	[1][6][11]
Not specified (with K+/F-doping)	~90.2 (initial at 5C)	Not specified	85.8% retention after 500 cycles at 5C	93.9 mAh/g at 10C (with K+/Cl- doping)	[12]
Not specified (with RGO composite)	71.4 (at 10C)	~99%	Stable for 1000 cycles at 10C	Good high- rate performance	[2]

## **Experimental Protocols**

The following are generalized protocols for the synthesis, electrode preparation, cell assembly, and electrochemical testing of LMNO cathodes in aqueous systems, based on common practices reported in the literature.

## Cathode Material Synthesis (Solid-State Method for LNMO)

• Precursor Mixing: Stoichiometric amounts of Li<sub>2</sub>CO<sub>3</sub>, NiO, and MnO<sub>2</sub> are thoroughly mixed using a ball mill for several hours to ensure homogeneity.



- Calcination: The mixture is first calcined at a temperature around 900°C for 12 hours in air to decompose the carbonate and form the spinel structure.
- Annealing: The calcined powder is then annealed at a lower temperature, typically around 700°C, for a specified duration to improve crystallinity and phase purity.
- Characterization: The synthesized powder is characterized using X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and scanning electron microscopy (SEM) to observe the particle morphology and size.

## **Electrode Preparation**

- Slurry Preparation: The active material (LMO or LNMO), a conductive agent (e.g., carbon black or graphite), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a typical weight ratio of 80:10:10.
- Solvent Addition: An appropriate solvent, such as N-methyl-2-pyrrolidone (NMP) for PVDF, is added to the mixture to form a homogeneous slurry. For aqueous processing, a watersoluble binder like carboxymethyl cellulose (CMC) would be used.
- Coating: The slurry is uniformly coated onto a current collector, typically aluminum foil, using a doctor blade technique.
- Drying: The coated electrode is dried in a vacuum oven at a temperature around 120°C for several hours to remove the solvent.
- Pressing and Cutting: The dried electrode is then pressed to ensure good contact between the particles and the current collector. Finally, circular electrodes of a specific diameter are punched out for cell assembly.

## **Aqueous Lithium-ion Cell Assembly (Coin Cell)**

- Electrolyte Preparation: The aqueous electrolyte is prepared by dissolving a lithium salt (e.g., Li₂SO₄ or LiNO₃) in deionized water to the desired concentration. For "water-in-salt" electrolytes, a high concentration of a salt like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is used.
- Cell Assembly: A coin cell (e.g., CR2032) is assembled in the following order:



- Negative electrode (anode, e.g., activated carbon, LiTi<sub>2</sub>O<sub>4</sub>, or Mo<sub>6</sub>S<sub>8</sub>)
- Separator (e.g., glass fiber) soaked in the aqueous electrolyte
- Positive electrode (LMNO cathode)
- Spacers and springs as needed to ensure good internal pressure.
- Crimping: The coin cell is hermetically sealed using a crimping machine.

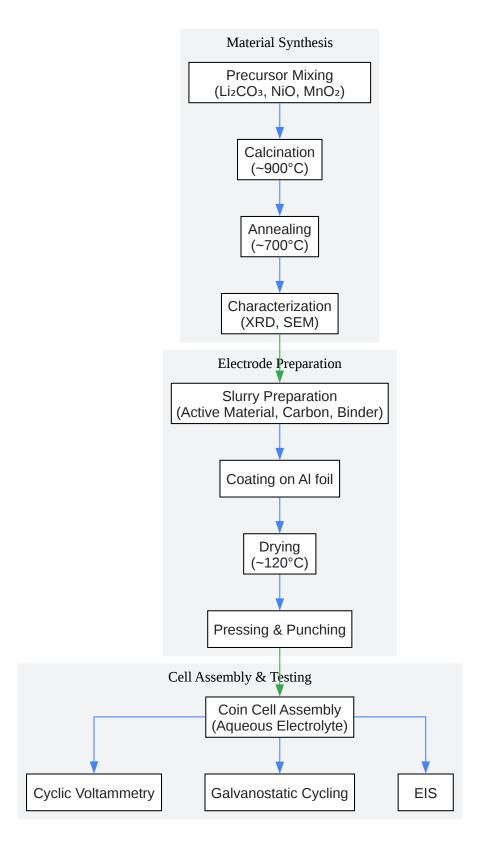
#### **Electrochemical Characterization**

- Cyclic Voltammetry (CV): CV is performed to identify the redox potentials of the cathode material and to assess the electrochemical stability window of the electrolyte.
- Galvanostatic Charge-Discharge Cycling: The cell is cycled at various current densities (C-rates) between defined voltage limits to determine the specific capacity, coulombic efficiency, and cycling stability.
- Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ionic diffusion within the cell before and after cycling.

## **Visualizations**

The following diagrams illustrate key concepts and workflows related to the study of LMNO cathodes in aqueous lithium-ion batteries.





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Caption: Experimental workflow for LMNO cathode preparation and testing.





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Caption: Key degradation pathways for LiMn<sub>2</sub>O<sub>4</sub> cathodes in aqueous electrolytes.

### Conclusion

Spinel LMO and LNMO cathodes are viable candidates for enabling safe and cost-effective aqueous lithium-ion batteries. While LMO shows remarkable cycling stability in certain aqueous electrolytes, its energy density is limited. LNMO offers a significant advantage in terms of operating voltage and energy density, particularly when paired with advanced "water-in-salt" electrolytes that widen the electrochemical stability window. However, challenges related to manganese dissolution and the need for electrolyte optimization remain. The protocols and data presented herein provide a foundation for researchers to further explore and enhance the performance of LMNO cathodes in aqueous energy storage systems.

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